[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13531471
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid -](/images/structure/VC13531471.png)
Specification
Molecular Formula | C10H20N2O2 |
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Molecular Weight | 200.28 g/mol |
IUPAC Name | 2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Standard InChI Key | QBORLIOLORZRLH-VIFPVBQESA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1C)CC(=O)O |
SMILES | CCN(CC1CCCN1C)CC(=O)O |
Canonical SMILES | CCN(CC1CCCN1C)CC(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered secondary amine) substituted with a methyl group at the 1-position and an ethyl-amino-acetic acid moiety at the 2-position. The molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The stereochemical designation (S) at the pyrrolidine’s 2-position ensures chiral specificity, critical for interactions with biological targets.
Table 1: Key Molecular Properties
Comparative Analysis with Structural Analogs
The compound is structurally related to [(S)-2-[(Acetyl-ethyl-amino)-Methyl]-pyrrolidin-1-yl]-acetic acid (CAS 1354011-05-4), which features an acetylated amine group . This modification reduces basicity and alters metabolic stability, highlighting how side-chain functionalization impacts physicochemical properties .
Synthetic Methodologies
Multi-Step Organic Synthesis
A representative synthesis involves:
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Pyrrolidine Functionalization: Introducing the methyl group via alkylation of pyrrolidine using methyl iodide under basic conditions .
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Mannich Reaction: Coupling the methyl-pyrrolidine intermediate with ethyl glycinate in the presence of formaldehyde to form the ethyl-amino-acetic acid side chain .
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Chiral Resolution: Chromatographic separation using chiral stationary phases to isolate the (S)-enantiomer.
Table 2: Synthetic Conditions for Key Steps
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Pyrrolidine alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 78% | |
Mannich reaction | Formaldehyde, EtOH, reflux | 65% | |
Chiral resolution | Chiralpak® AD-H column, hexane:IPA | 92% ee |
Alternative Routes
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, as demonstrated in analogous pyrrolidine derivatives . Enzymatic resolution using lipases (e.g., Candida antarctica) has also been explored but yields suboptimal enantiomeric excess (75–80%) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate water solubility (~15 mg/mL at 25°C) due to its zwitterionic nature, with stability maintained between pH 4–8. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or hydrolysis of the acetic acid moiety .
Spectroscopic Characterization
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